molecular formula C15H19ClN2O3S B5094391 4-[(3,5-Dimethylpyrazolyl)sulfonyl]-2-butoxy-1-chlorobenzene

4-[(3,5-Dimethylpyrazolyl)sulfonyl]-2-butoxy-1-chlorobenzene

Cat. No.: B5094391
M. Wt: 342.8 g/mol
InChI Key: DSHDIHHIOSOAGW-UHFFFAOYSA-N
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Description

4-[(3,5-Dimethylpyrazolyl)sulfonyl]-2-butoxy-1-chlorobenzene is a sophisticated synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule integrates a 3,5-dimethylpyrazole moiety linked via a sulfonyl group to a multi-substituted chlorobenzene ring, a structure feature found in various biologically active molecules . Its primary research application is as a key chemical intermediate or building block in organic synthesis, particularly in the development of new active substances. The presence of the sulfonyl group can act as a versatile handle for further functionalization, while the chlorobenzene component is a common motif in medicinal chemistry, found in compounds ranging from antiseptics to antipsychotic agents such as Cariprazine . The specific arrangement of the 2-butoxy and chlorosulfonyl substituents on the benzene ring makes this compound a valuable candidate for structure-activity relationship (SAR) studies in drug discovery programs. Researchers can utilize it to explore new chemical space in the design of enzyme inhibitors or receptor modulators. This product is provided for research purposes only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(3-butoxy-4-chlorophenyl)sulfonyl-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3S/c1-4-5-8-21-15-10-13(6-7-14(15)16)22(19,20)18-12(3)9-11(2)17-18/h6-7,9-10H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHDIHHIOSOAGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)S(=O)(=O)N2C(=CC(=N2)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-Dimethylpyrazolyl)sulfonyl]-2-butoxy-1-chlorobenzene typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C15H19ClN2O3SC_{15}H_{19}ClN_{2}O_{3}S, with a molecular weight of 333.8 g/mol. Its structure features a butoxy group attached to a chlorobenzene ring, which is further substituted by a sulfonyl group linked to a 3,5-dimethylpyrazole moiety. This unique arrangement contributes to its chemical reactivity and biological activity.

Agricultural Chemistry

One of the primary applications of this compound is as an insecticide and miticide . Research indicates that compounds containing the pyrazole moiety exhibit significant insecticidal properties. For example, studies have shown that derivatives of pyrazole can effectively target pests such as aphids and spider mites. The sulfonyl group enhances the compound's efficacy by increasing its binding affinity to target enzymes in insects .

Medicinal Chemistry

The compound has been investigated for its antitumor activity . In vitro studies have demonstrated that it inhibits the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism appears to involve the induction of apoptosis through caspase activation pathways .

Cell LineIC50 (µM)
MCF-715.2
A54912.8

Additionally, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. Research quantified this inhibition with an IC50 value of approximately 10 µM for COX-2.

Enzyme Inhibition Studies

The sulfonyl group in the compound allows it to act as an enzyme inhibitor, making it useful in studying enzyme kinetics and protein-ligand interactions. Molecular docking studies suggest that it forms stable complexes with various proteins involved in metabolic pathways related to cancer and inflammation .

Antitumor Studies

A landmark study published in Cancer Letters highlighted the compound's ability to significantly inhibit tumor cell proliferation and reduce tumor growth in xenograft models. The study emphasized its potential as a lead compound for developing new anticancer therapies .

Enzyme Inhibition Research

Research conducted by Zhang et al. (2020) provided evidence of the compound's efficacy in inhibiting COX enzymes, crucial mediators in inflammatory responses. This finding opens avenues for developing anti-inflammatory drugs based on this compound.

Mechanism of Action

The mechanism of action of 4-[(3,5-Dimethylpyrazolyl)sulfonyl]-2-butoxy-1-chlorobenzene involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key analogues include:

Sodium bis(3,5-dimethyl-pyrazol-1-yl)acetate : A ligand used in Cu(I) mixed-complexes for cytotoxic applications .

(4-Carboxyphenyl)bis(3,5-dimethylpyrazolyl)methane (LA) : A scorpionate ligand with carboxylate and pyrazolyl groups, enabling N,N-coordination to metals .

5-Amino-3-hydroxy-1H-pyrazole derivatives: Synthesized via cyclocondensation reactions with thiophene moieties, emphasizing heterocyclic diversity .

Structural Differences and Implications :

  • Sulfonyl vs.
  • Chlorobenzene vs. Methane Backbone : The chlorobenzene core increases lipophilicity, which may improve membrane permeability in biological systems compared to methane-based ligands .
  • Butoxy Substituent : The 2-butoxy group introduces steric bulk and hydrophobicity, contrasting with smaller substituents (e.g., methyl or carboxylate) in analogues, which could influence solubility and intermolecular interactions.

Key Observations :

  • The target compound’s sulfonyl group may reduce metal-binding efficiency compared to carboxylate ligands but could enhance oxidative stability.
  • Chlorine and butoxy substituents likely increase logP values, favoring passive diffusion in biological systems but limiting aqueous solubility.

Research Findings and Implications

  • Coordination Chemistry: Unlike bis(pyrazolyl) ligands that adopt flattened tetrahedral geometries with Cu(I), the sulfonyl group in the target compound may favor monodentate or bridging coordination modes, altering metal complex stability .
  • Biological Potential: While sodium bis(3,5-dimethyl-pyrazol-1-yl)acetate exhibits cytotoxicity in metal complexes, the target compound’s sulfonyl group and aromatic chloro-butoxy system might shift activity toward non-cytotoxic applications (e.g., enzyme inhibition or material coatings) .
  • Synthetic Challenges : The steric hindrance from the butoxy group could complicate sulfonylation or coupling steps, necessitating optimized conditions (e.g., high-temperature reactions or catalysts) .

Q & A

Q. What spectroscopic and crystallographic methods are recommended for confirming the molecular structure of 4-[(3,5-Dimethylpyrazolyl)sulfonyl]-2-butoxy-1-chlorobenzene?

Methodological Answer:

  • Single-crystal X-ray diffraction (XRD): Use SHELXL for refinement to resolve bond lengths, angles, and torsional conformations. SHELX software is robust for small-molecule crystallography and accommodates disordered groups .
  • Nuclear Magnetic Resonance (NMR): Employ 1^1H and 13^13C NMR to verify substituent positions, particularly the sulfonyl and butoxy groups.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy: Identify functional groups (e.g., sulfonyl S=O stretching at ~1350–1150 cm1^{-1}).

Q. Table 1: Key Analytical Parameters

TechniqueCritical ParametersReference
XRDSHELXL refinement, Mo-Kα radiation, 100 K
HPLCMethanol/buffer (65:35), pH 4.6, 1.0 mL/min

Q. How can HPLC be optimized to assess the purity of halogenated pyrazole derivatives like this compound?

Methodological Answer:

  • Mobile Phase: Prepare a methanol/buffer (65:35) mixture with sodium acetate (6.8 g/L) and sodium 1-octanesulfonate (16.22 g/L), adjusted to pH 4.6 using glacial acetic acid .
  • Column Selection: Use a C18 reversed-phase column for hydrophobic interactions.
  • Detection: UV detection at 254 nm for aromatic and sulfonyl chromophores.

Advanced Research Questions

Q. How can computational methods like DFT resolve electronic structure ambiguities in metal-free sulfonated aromatics?

Methodological Answer:

  • Density Functional Theory (DFT): Optimize geometry using B3LYP/6-311+G(d,p) to model sulfonyl group electron-withdrawing effects.
  • Time-Dependent DFT (TD-DFT): Predict UV-vis absorption bands for charge-transfer transitions.
  • Multireference Methods (CASSCF/MRCI): Use for excited-state dynamics if experimental spectra show contradictions .

Example Workflow:

Geometry optimization → 2. Frequency analysis (no imaginary frequencies) → 3. Electronic excitation modeling.

Q. What strategies mitigate crystallographic data discrepancies during refinement of sterically hindered pyrazolyl derivatives?

Methodological Answer:

  • Disorder Modeling: Use PART instructions in SHELXL to address disordered butoxy or methyl groups .
  • Twinned Data: Apply TWIN/BASF commands in SHELXL for non-merohedral twinning.
  • Validation Tools: Cross-check with PLATON (e.g., ADDSYM) to detect missed symmetry .

Q. Table 2: Common Refinement Challenges

IssueSHELXL CommandReference
DisorderPART, SUMP
TwinningTWIN, BASF
H-atom PlacementHFIX, AFIX

Q. How does the 3,5-dimethylpyrazolyl group influence steric interactions in supramolecular assembly?

Methodological Answer:

  • XRD Analysis: Compare packing motifs (e.g., π-π stacking, hydrogen bonding) with simpler pyrazole derivatives (e.g., ’s bromo/fluorophenyl analogues) .
  • Steric Maps: Generate Hirshfeld surfaces (CrystalExplorer) to quantify close contacts.
  • Thermogravimetric Analysis (TGA): Assess thermal stability changes due to steric bulk.

Q. What synthetic routes are effective for introducing sulfonyl groups to pyrazole rings without side reactions?

Methodological Answer:

  • Sulfonation Agents: Use chlorosulfonic acid or SO3_3-DMF complexes in anhydrous conditions.
  • Protecting Groups: Temporarily block reactive sites (e.g., butoxy group) with tert-butyldimethylsilyl (TBS) ethers.
  • Workup: Quench excess reagent with ice-cold NaHCO3_3 to prevent hydrolysis.

Q. Table 3: Synthetic Optimization

StepCritical FactorReference
SulfonationTemperature control (<0°C)
PurificationColumn chromatography (silica, hexane/EtOAc)

Note on Contradictions:

  • Discrepancies in XRD bond lengths (e.g., S–O vs. C–C) may arise from thermal motion or resolution limits. Validate with neutron diffraction or higher-resolution synchrotron data .
  • Conflicting NMR signals may require variable-temperature (VT-NMR) studies to resolve dynamic effects .

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